molecular formula C13H16N2O2 B168610 Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate CAS No. 199189-67-8

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

Cat. No.: B168610
CAS No.: 199189-67-8
M. Wt: 232.28 g/mol
InChI Key: GJXGBVQSRKUYFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its tolerance to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .

Scientific Research Applications

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGBVQSRKUYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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